molecular formula C10H19N2O4P B5598259 (4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid

(4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid

Cat. No. B5598259
M. Wt: 262.24 g/mol
InChI Key: DCKKGMDDWRTDJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related phosphinic acid compounds involves a variety of methods, including reactions of corresponding aldehydes with primary amines and phosphinates, indicating a versatile approach to synthesizing a broad range of aminophosphinic acids. For instance, the synthesis of new pyridine aminomethylphosphinic acids was achieved through reactions with bromotrimethylsilane, showcasing the adaptability in forming these compounds under different conditions (Boduszek et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details about their configuration and bonding. Single-crystal X-ray diffraction techniques are commonly employed to characterize the solid-state structures, providing insights into the coordination spheres and molecular geometry, as seen in nickel complexes with bidentate P,N phosphinitooxazoline ligands (Speiser et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving aminophosphinic acids demonstrate their reactivity and potential for creating diverse chemical entities. For example, the cleavage of pyridine aminophosphinic acids in acidic solutions leads to the formation of secondary pyridyl-alkylamines, highlighting the reactive nature of these compounds and their potential for further chemical transformations (Boduszek et al., 2006).

properties

IUPAC Name

morpholin-4-ylmethyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2O4P/c13-10-2-1-3-12(10)9-17(14,15)8-11-4-6-16-7-5-11/h1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKKGMDDWRTDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CP(=O)(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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